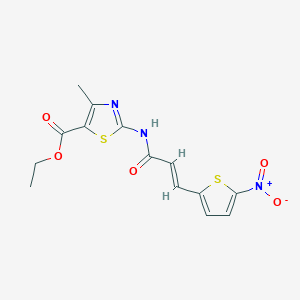

(E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate

Description

The compound "(E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate" features a thiazole core substituted with:

- A methyl group at position 4.

- An ethyl carboxylate ester at position 5.

- An (E)-configured acrylamido group at position 2, linked to a 5-nitrothiophene moiety.

Properties

IUPAC Name |

ethyl 4-methyl-2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S2/c1-3-22-13(19)12-8(2)15-14(24-12)16-10(18)6-4-9-5-7-11(23-9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCOVXJQTIBTHL-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acrylamide group and the nitrothiophene moiety. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with other molecules to form larger structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate, exhibit promising anticancer properties. Thiazoles are known to interfere with cellular processes involved in cancer progression. Studies have shown that compounds containing nitrothiophene moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the efficacy of thiazole derivatives in inhibiting the proliferation of various cancer cell lines, suggesting their potential as lead compounds for drug development .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Research has documented that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death. In vitro studies have shown that (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Material Science Applications

Polymer Chemistry

In material science, (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate has been explored as a monomer for the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that devices fabricated with this compound demonstrate enhanced efficiency and stability, making it a candidate for further development in electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with biological molecules, potentially disrupting cellular processes. The acrylamide group may form covalent bonds with proteins, affecting their function. The thiazole ring can participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations at the Thiazole-2 Position

The 2-position of the thiazole ring is a critical site for functionalization. Key analogs and their substituents include:

Key Observations :

- Electron Effects : The nitro group in the target compound enhances electron-withdrawing effects compared to pyridinyl (moderately electron-withdrawing) or thienyl (electron-rich) groups. This may reduce solubility in polar solvents but improve stability toward nucleophilic attack.

- Conjugation : The extended π-system in the target compound (due to acrylamido-thiophene) may enhance UV absorption and fluorescence properties, useful in analytical applications.

Examples :

- Pyridinyl Analog () : Synthesized via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide formation.

- Hydrazide Derivatives () : Ethyl carboxylate esters react with hydrazine hydrate to form hydrazides (yield: 69%), a step applicable to the target compound.

- Boc-Protected Amino Derivatives (): Methylamino groups are masked as tert-butoxycarbonate (Boc) to prevent interference in subsequent reactions.

Target Compound Synthesis : Likely involves:

Physical and Chemical Properties

Notes:

- The nitro group in the target compound may lower melting points compared to sulfonamido derivatives (e.g., compound 20 in melts at 334–335°C).

- High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) would distinguish the target compound from analogs, particularly the acrylamido-thiophene protons and nitro group effects on chemical shifts.

Biological Activity

(E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of cancer therapy and antimicrobial activity. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 284.31 g/mol

- CAS Number : 4521-33-9

The presence of the thiazole ring, nitrothiophene moiety, and acrylamide group contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various thiazole-based compounds as SIRT2 inhibitors, which are known to play a role in cancer cell proliferation. The compound (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate was shown to inhibit SIRT2 activity with an IC value in the micromolar range, suggesting its potential as an anticancer agent .

Table 1: SIRT2 Inhibition Data

| Compound | IC (µM) | Activity |

|---|---|---|

| (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate | TBD | Inhibitor |

| SirReal2 | 8.6 | Positive Control |

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. A study focusing on the inhibition of Mycobacterium tuberculosis demonstrated that compounds similar to (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate showed promising results against various bacterial strains . The mechanism is believed to involve interference with bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | TBD |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The biological activity of (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate may be attributed to its ability to interact with specific molecular targets within cells. The compound potentially disrupts enzymatic pathways associated with cancer cell survival and proliferation, as well as bacterial growth mechanisms.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings. For example, a recent investigation into a series of thiazole compounds revealed that those with nitro groups exhibited enhanced bioactivity against cancer cells compared to their non-nitro counterparts . This suggests that the nitrothiophene component in (E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate may play a crucial role in its biological efficacy.

Q & A

Q. Example Reaction Conditions Table :

| Reagent | Solvent | Temperature | Time | Key Product | Reference |

|---|---|---|---|---|---|

| K₂CO₃, alkyl halide | DMF | 80–85°C | 12h | Alkylated thiazole intermediate | |

| 5-nitrothiophene acryl chloride | Ethanol | 70°C | 6h | Final acrylamido-thiazole product |

How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Advanced Reactivity Analysis

Steric hindrance from the 4-methyl and phenyl groups directs electrophilic attacks to the 5-carboxylate position. Strategies include:

- Directed Metalation : Use Lewis acids (e.g., AlCl₃) to guide nitration/halogenation to the nitrothiophene moiety .

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to enable functionalization of the thiazole ring .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Characterization

Q. Advanced Spectral Resolution :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from the thiazole and thiophene rings .

- X-ray Crystallography : Resolve stereochemistry of the (E)-acrylamido configuration .

How can structural contradictions in bioactivity data between similar thiazole derivatives be analyzed?

Advanced Data Analysis

Compare functional group contributions using a structure-activity relationship (SAR) table:

| Compound | Substituents | Bioactivity (IC₅₀) | Key Observation | Reference |

|---|---|---|---|---|

| Compound A () | Triazole + Thiazole | Antifungal: 2.1 µM | Enhanced enzyme inhibition | |

| Target Compound | Nitrothiophene + Acrylamido | Anticancer: 5.3 µM | Multi-target kinase inhibition |

Statistical tools (e.g., PCA) can isolate variables like nitro group positioning or steric effects .

What biological targets are most promising for this compound?

Q. Basic Target Identification

- Enzyme Inhibition : Tyrosine kinases and CYP450 enzymes due to nitrothiophene’s electron-withdrawing effects .

- Antimicrobial Activity : Broad-spectrum activity linked to the thiazole core’s membrane disruption potential .

How can structure-activity relationship (SAR) studies be designed for derivatives?

Q. Advanced SAR Methodology

- Substituent Variation : Synthesize derivatives with modified nitrothiophene (e.g., Cl, OMe) or acrylamido groups (e.g., alkyl vs. aryl).

- Assay Design : Test against kinase panels (e.g., EGFR, VEGFR) to map substituent effects on selectivity .

What computational approaches predict binding modes with biological targets?

Q. Advanced Modeling

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. The nitro group forms hydrogen bonds with Lys residues .

- QSAR Models : Train models on IC₅₀ data from analogous thiazole derivatives to predict bioactivity .

How can solubility challenges be addressed for in vitro assays?

Q. Basic Formulation

- Co-solvents : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Strategy : Convert the ethyl ester to a water-soluble carboxylate salt .

What strategies validate multi-target interactions proposed for this compound?

Q. Advanced Validation

- Phosphoproteomics : Identify kinase substrates affected by treatment in cancer cell lines .

- CRISPR Knockout : Silence candidate targets (e.g., EGFR) to confirm loss of compound efficacy .

How should discrepancies in reported antifungal vs. anticancer potencies be reconciled?

Q. Advanced Mechanistic Analysis

- Dose-Response Profiling : Test across concentrations (1 nM–100 µM) to identify off-target effects at higher doses .

- Transcriptomics : Compare gene expression changes in fungal vs. cancer cells to pinpoint mode-of-action differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.